molecular formula C15H9ClO3 B2897764 (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone CAS No. 17249-67-1

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Cat. No.: B2897764
CAS No.: 17249-67-1
M. Wt: 272.68
InChI Key: IKYCNGBYJXSLOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a chemical compound that features a benzofuran ring substituted with a hydroxyl group at the 5-position and a chlorophenyl group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of the Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through Friedel-Crafts acylation reactions using 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of benzofuran-5-one derivatives.

    Reduction: Formation of benzofuran-5-ol derivatives.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(5-hydroxy-1-benzofuran-2-yl)methanone: Similar structure but with the hydroxyl group at the 2-position.

    (4-Chlorophenyl)(5-methoxy-1-benzofuran-3-yl)methanone: Similar structure but with a methoxy group instead of a hydroxyl group.

    (4-Bromophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

(4-Chlorophenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is unique due to the specific positioning of the hydroxyl and chlorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 5-position and the chlorophenyl group at the 4-position may confer distinct properties compared to its analogs.

Properties

IUPAC Name

(4-chlorophenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15(18)13-8-19-14-6-5-11(17)7-12(13)14/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYCNGBYJXSLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=COC3=C2C=C(C=C3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.